Myostatin inhibitory peptide 7 is a compound designed to inhibit the activity of myostatin, a protein that negatively regulates muscle growth. Myostatin is part of the transforming growth factor-beta superfamily and plays a crucial role in muscle development and homeostasis. The inhibition of myostatin has been shown to promote muscle hypertrophy and improve muscle mass, making it a target for therapeutic interventions in muscle-wasting diseases.
The peptide is derived from the prodomain of myostatin, specifically through modifications of sequences that interact with the myostatin receptor. Research has demonstrated that specific amino acid sequences can effectively inhibit myostatin's function, leading to increased muscle mass in various animal models .
Myostatin inhibitory peptide 7 is classified as a peptide hormone and falls under the category of biologically active peptides. It is synthesized through solid-phase peptide synthesis methods, allowing for precise control over its amino acid composition and sequence.
The synthesis of myostatin inhibitory peptide 7 typically employs the 9-fluorenylmethoxycarbonyl (Fmoc) strategy for solid-phase peptide synthesis. This method allows for the stepwise addition of amino acids to form the desired peptide chain while ensuring high purity levels. For example, the synthesis of MID-35, a variant of myostatin inhibitory peptide 7, involved careful selection of amino acids to enhance stability and potency against myostatin .
The synthesis process includes:
The final product must exhibit greater than 98% purity to ensure biological efficacy .
Myostatin inhibitory peptide 7 consists of a sequence of amino acids that can vary slightly based on specific modifications aimed at enhancing its activity. The molecular structure typically includes hydrophobic residues that are crucial for binding to the myostatin receptor.
The molecular weight and specific sequence details may vary, but peptides in this category generally range from 10 to 30 amino acids in length. The precise sequence can be critical for its biological activity and stability .
The primary reaction involving myostatin inhibitory peptide 7 is its binding to the myostatin receptor, which prevents myostatin from exerting its inhibitory effects on muscle growth. This interaction can be quantified through various assays, including luciferase reporter assays that measure downstream signaling activity in cell lines such as human embryonic kidney 293 cells .
In vitro studies have shown that modifications in the amino acid sequence can significantly alter binding affinity and potency. For instance, substituting certain residues with more hydrophobic alternatives has been shown to enhance myostatin inhibition .
Myostatin inhibitory peptide 7 functions by binding competitively to the myostatin receptor, thereby blocking its signaling pathway. This inhibition leads to an increase in muscle-specific gene expression and promotes muscle cell proliferation and differentiation.
Studies have demonstrated that treatment with myostatin inhibitors can result in significant increases in muscle mass and strength in animal models, indicating a robust mechanism for promoting muscle hypertrophy .
Myostatin inhibitory peptide 7 is typically characterized by:
Myostatin inhibitory peptide 7 has several promising applications:
Myostatin (growth differentiation factor-8, GDF-8) is a conserved member of the transforming growth factor-β (TGF-β) superfamily, serving as a master negative regulator of skeletal muscle mass. It is synthesized as a precursor protein (pro-myostatin) that undergoes proteolytic processing: furin cleaves the precursor to generate a latent complex comprising the N-terminal propeptide and the C-terminal mature dimer. This latent complex is activated by bone morphogenetic protein 1/tolloid-like metalloproteases (BMP-1/TLL), which cleave the propeptide to release the bioactive mature myostatin dimer [2] [5] [10].
Mature myostatin signals via a transmembrane receptor complex involving activin type II receptors (ActRIIA/ActRIIB) and activin-like kinase 4/5 (ALK4/ALK5), leading to phosphorylation of SMAD2/3 transcription factors. The resulting SMAD complex translocates to the nucleus and represses genes governing myogenesis while activating ubiquitin ligases (e.g., MuRF-1, Atrogin-1) that drive proteasomal degradation [2] [5]. Genetic ablation of myostatin in mice induces hypermuscularity (2–3× muscle mass increase), confirming its role as a potent brake on muscle growth [5] [6].
Table 1: Key Components of the Myostatin Signaling Pathway
Component | Function | Consequence of Inhibition |
---|---|---|
Pro-myostatin | Precursor protein; requires proteolytic activation | Reduced mature myostatin generation |
BMP-1/TLL proteases | Activate latent myostatin complex | Decreased myostatin bioactivity |
ActRIIB/ALK4/5 | Receptor complex initiating SMAD phosphorylation | Blocked downstream signaling |
SMAD2/3 | Transcription factors regulating atrophic gene expression | Suppressed muscle catabolism |
Myostatin overexpression or dysregulation is implicated in diverse muscle-wasting conditions, making it a compelling therapeutic target. In Duchenne muscular dystrophy (DMD) model mice (mdx), myostatin upregulation correlates with progressive muscle degeneration, while its inhibition increases muscle fiber size and reduces fibrosis [1] [5] [10]. Similarly, in cancer cachexia, elevated myostatin contributes to muscle proteolysis via MuRF-1/Atrogin-1 induction, and inhibition preserves lean mass [8]. Post-stroke models reveal increased myostatin expression in paretic limbs, and its blockade accelerates recovery of muscle mass and strength [9].
Clinical evidence supports this rationale: humans with loss-of-function myostatin mutations exhibit markedly increased muscle mass and strength [5] [10]. However, early clinical trials with broad-spectrum agents (e.g., ActRIIB-Fc decoys inhibiting multiple TGF-β ligands) showed mixed functional outcomes, underscoring the need for specific myostatin inhibitors to minimize off-target effects [5] [8] [10].
Table 2: Muscle Atrophic Disorders with Preclinical Evidence Supporting Myostatin Inhibition
Disorder | Model System | Key Benefit of Myostatin Inhibition | Reference |
---|---|---|---|
Duchenne Muscular Dystrophy | mdx mice | ↑ Muscle fiber hypertrophy, ↓ fibrosis | [1] [10] |
Cancer Cachexia | Lewis Lung carcinoma mice | ↑ Lean mass, ↑ grip strength | [8] |
Post-Stroke Atrophy | MCAO mice | ↑ Tibialis anterior mass, ↑ motor function | [9] |
Sarcopenia | Aged mice | ↑ Muscle regeneration, ↑ force production | [5] [8] |
Early myostatin inhibitors included antibodies, prodomain proteins, and soluble receptors, but their large size, immunogenicity, and/or poor tissue penetration limited efficacy. Peptide-based inhibitors emerged as promising alternatives due to their synthetic accessibility, tunable pharmacokinetics, and capacity to target cryptic epitopes. The foundational discovery was a 23-mer peptide (peptide 1, Myostatin inhibitory peptide 7: WRQNTRYSRIEAIKIQILSKLRL-amide) derived from residues 21–43 of the mouse myostatin prodomain. This region corresponds to the α-helical domain that docks into the type I receptor binding site of mature myostatin, sterically hindering receptor engagement [3] [4] [6].
Structure-activity relationship (SAR) studies optimized peptide 1 through strategic modifications:
Further innovations minimized peptide size while maintaining efficacy:
Table 3: Evolution of Key Peptide-Based Myostatin Inhibitors
Peptide Inhibitor | Length (aa) | Key Structural Features | IC₅₀/Activity | Advantage |
---|---|---|---|---|
Peptide 1 | 23 | Native prodomain sequence (residues 21–43) | 3.56 µM | First minimal inhibitory sequence |
Peptide 2 | 23 | 2-Naphthyloxyacetyl capping at N-terminus | 1.19 µM | Enhanced hydrophobic interaction |
Peptide 3d | 22 | A32W substitution + N-terminal capping | 0.32 µM | 11× potency vs. peptide 1 |
MIPE-1686 | 16 | Incorporates D-Trp, l-Chg residues; β-sheet propensity | 0.26 µM | Reduced size, retained potency |
MID-35 | 16 | Retro-inverso D-peptide with sweeping Fc domain | 0.19 µM | Protease resistance, tissue penetration |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2